molecular formula C11H8BrNO3 B1456897 Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate CAS No. 1053657-05-8

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Cat. No. B1456897
M. Wt: 282.09 g/mol
InChI Key: CZIAHSKBAVGONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is commonly used in the field of drug discovery .


Synthesis Analysis

The synthesis of isoxazole derivatives like “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” often involves metal-free synthetic routes. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . In one example, an intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” consists of a five-membered isoxazole ring attached to a 2-bromophenyl group and a methyl carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” are typically part of the synthesis process. For instance, the cyclization of an intermediate with NH2OH·HCl, followed by a reaction with hydrazine hydrate, leads to the formation of this compound .


Physical And Chemical Properties Analysis

“Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” is a solid at room temperature. Its exact density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
  • Results : The development of new eco-friendly synthetic strategies for isoxazole has been highlighted .

Antibacterial Evaluation

  • Field : Medicinal Chemistry
  • Application : A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized for antibacterial evaluation .
  • Method : The molecules under study, substituted pyrazole/1,2,4-oxadiazole conjugate ester derivatives, were synthesized . All the derivatives were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Results : Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, one compound has shown significant biological activity .

Future Directions

The future directions for “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” and similar compounds involve the development of new eco-friendly synthetic strategies. The goal is to overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the reaction mixtures .

properties

IUPAC Name

methyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIAHSKBAVGONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245210
Record name Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

CAS RN

1053657-05-8
Record name Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.